Bienvenue dans la boutique en ligne BenchChem!

3-(1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione

PERK inhibition EIF2AK3 unfolded protein response

Select this PERK inhibitor for its structurally orthogonal scaffold to GSK2606414, enabling robust cross-validation of target engagement in unfolded protein response (UPR) studies. The 6-(trifluoromethyl)nicotinoyl group confers a sub-15 nM biochemical IC50 against PERK and a unique selectivity profile. With a low calculated lipophilicity (XLogP3-AA of 0.3), it minimizes non-specific binding artifacts common with high-logP inhibitors, making it the superior choice for cellular thermal shift and NanoBRET assays to distinguish on-target PERK effects from off-target kinase activity.

Molecular Formula C14H13F3N4O3
Molecular Weight 342.278
CAS No. 2034366-15-7
Cat. No. B2380765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione
CAS2034366-15-7
Molecular FormulaC14H13F3N4O3
Molecular Weight342.278
Structural Identifiers
SMILESC1CN(CC1N2C(=O)CNC2=O)C(=O)C3=CN=C(C=C3)C(F)(F)F
InChIInChI=1S/C14H13F3N4O3/c15-14(16,17)10-2-1-8(5-18-10)12(23)20-4-3-9(7-20)21-11(22)6-19-13(21)24/h1-2,5,9H,3-4,6-7H2,(H,19,24)
InChIKeyVKQWAYNCSUBJCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione – Core Identity and Sourcing Profile for PERK-Targeted Research


3-(1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione (CAS 2034366-15-7, PubChem CID 121159991) is a heterocyclic small molecule featuring an imidazolidine-2,4-dione core linked via a pyrrolidine spacer to a 6-(trifluoromethyl)nicotinoyl moiety [1]. The compound belongs to the substituted pyrrolidinone/imidazolidinone class disclosed by GlaxoSmithKline as inhibitors of the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK; also known as EIF2AK3) [2]. Its molecular formula is C₁₄H₁₃F₃N₄O₃ with a molecular weight of 342.27 g/mol, a computed XLogP3-AA of 0.3, and a topological polar surface area of 82.6 Ų [1]. The compound is primarily sourced for research purposes as a selective PERK inhibitor tool compound, with reported IC₅₀ values against recombinant PERK in the low-nanomolar range across multiple assay formats [3][4].

Why In-Class PERK Inhibitors Cannot Substitute for 3-(1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione in Mechanistic Studies


The PERK inhibitor chemical space contains multiple structurally distinct scaffolds — including pyrrolo[2,3-d]pyrimidines (e.g., GSK2606414), indolines, and imidazolidine-2,4-diones — that differ fundamentally in hinge-binding interactions, selectivity across the EIF2AK kinase family, and pharmacokinetic profiles [1]. The 6-(trifluoromethyl)nicotinoyl group in the target compound confers a unique hydrogen-bond-acceptor geometry (7 HBA count, TPSA 82.6 Ų [2]) that influences ATP-binding pocket occupation and off-target kinase engagement distinct from the indole-based GSK2606414 scaffold [1]. Empirical data show that within the imidazolidine-2,4-dione subclass alone, PERK IC₅₀ values span over two orders of magnitude (from <15 nM to approximately 366 nM) depending on the N-acyl substituent on the pyrrolidine ring [3][4]. Consequently, generic substitution even among PERK-active imidazolidine-2,4-diones risks introducing uncharacterized selectivity deviations and variable cellular target engagement, undermining experimental reproducibility in unfolded protein response (UPR) pathway studies.

Quantitative Differentiation Evidence for 3-(1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione Against Key PERK Inhibitor Comparators


PERK Enzymatic IC₅₀: Sub-15 Nanomolar Potency Benchmark Against the Prototypical GSK2606414 Scaffold

The target compound demonstrates PERK inhibitory potency with an IC₅₀ of <15 nM when tested against recombinant PERK (unknown origin) in a biochemical assay, comparable to the reported IC₅₀ range of the first-in-class PERK inhibitor GSK2606414 (IC₅₀ = 0.4 nM in a similar enzymatic format) [1][2]. A structurally distinct imidazolidine-2,4-dione analog (BDBM50570965, CHEMBL4870565) exhibits an IC₅₀ of 85 nM against human His-tagged PERK expressed in E. coli using a TR-FRET-based eIF2α phosphorylation readout, representing an approximately 5.7-fold weaker potency compared to the target compound's upper-bound IC₅₀ [3]. This places the target compound among the higher-potency members of the imidazolidine-2,4-dione PERK inhibitor class.

PERK inhibition EIF2AK3 unfolded protein response kinase assay

Physicochemical Differentiation: Lipophilicity and Polar Surface Area Profile vs. GSK2606414 and GSK2656157

The target compound exhibits a computed XLogP3-AA of 0.3 and a topological polar surface area (TPSA) of 82.6 Ų [1], contrasting sharply with GSK2606414 (MW 469.4; cLogP ≈4.5; TPSA ≈95 Ų) and GSK2656157 (MW 462.4; cLogP ≈3.5; TPSA ≈87 Ų) [2]. The lower lipophilicity (ΔXLogP of approximately 3.2–4.2 vs. GSK2606414) and reduced molecular weight (342.3 vs. 469.4 g/mol) suggest improved aqueous solubility and a distinct tissue distribution profile, though empirical solubility and permeability data remain unpublished. The reduced TPSA and lower logP may favor CNS exposure compared to the more lipophilic indole-based PERK inhibitors, pending confirmation in brain-to-plasma ratio studies.

drug-likeness CNS penetration oral bioavailability physicochemical properties

Structural Scaffold Differentiation: Imidazolidine-2,4-dione Core vs. Pyrrolo[2,3-d]pyrimidine and Indoline PERK Inhibitor Cores

The target compound's imidazolidine-2,4-dione core represents a distinct hinge-binding pharmacophore compared to the pyrrolo[2,3-d]pyrimidine core of GSK2606414/GSK2656157 and the indoline core of AMG PERK inhibitors [1]. Crystallographic studies of GSK2606414 bound to PERK demonstrate a Type I kinase inhibitor binding mode with the pyrrolo[2,3-d]pyrimidine forming two hydrogen bonds to the hinge residue Cys891 [1]. The imidazolidine-2,4-dione moiety, with its dual carbonyl hydrogen-bond acceptors, is predicted to engage a different subset of hinge residues, potentially altering selectivity across the EIF2AK family (PERK, GCN2, PKR, HRI). While direct kinome selectivity profiling data for this compound are not yet publicly available, the scaffold divergence from extensively characterized PERK inhibitors supports its use as an orthogonal chemical probe for target deconvolution studies.

scaffold novelty kinase selectivity hinge-binding motif chemical series

Within-Class Potency Gradient: N-Acyl Substituent Effects on PERK IC₅₀ Across Imidazolidine-2,4-dione Derivatives

Within the imidazolidine-2,4-dione PERK inhibitor series disclosed in patent US20180237441A1, PERK inhibitory activity varies dramatically depending on the N-acyl substituent on the pyrrolidine ring [1]. The target compound bearing the 6-(trifluoromethyl)nicotinoyl group achieves an IC₅₀ of <15 nM [2], whereas a closely related analog with a different N-acyl substitution (BDBM50570965) shows an IC₅₀ of 85 nM under comparable assay conditions [3]. This approximately 5.7-fold potency difference underscores the critical role of the 6-(trifluoromethyl)nicotinoyl moiety in achieving high-affinity PERK binding within this chemical series. The electron-withdrawing trifluoromethyl group on the pyridine ring likely enhances a key π-stacking or hydrogen-bonding interaction within the PERK active site.

SAR N-acyl substitution potency optimization imidazolidine-2,4-dione

Optimal Deployment Scenarios for 3-(1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione in PERK-Focused Research Programs


Orthogonal Chemical Probe for PERK Target Engagement and Selectivity Deconvolution

In drug discovery programs that have identified PERK pathway activation via genetic or pharmacological perturbation, this compound serves as a structurally orthogonal tool to confirm on-target effects independent of the pyrrolo[2,3-d]pyrimidine scaffold used by GSK2606414 and GSK2656157 [1]. Using the compound at concentrations guided by its <15 nM biochemical IC₅₀ enables cellular washout experiments and target engagement assays (e.g., cellular thermal shift assay, NanoBRET) to distinguish PERK-mediated phenotypes from off-target kinase effects that may be scaffold-specific. Its predicted lower lipophilicity (XLogP3-AA 0.3) may reduce non-specific protein binding artifacts observed with high-logP PERK inhibitors in cellular assays [2].

Structure-Activity Relationship (SAR) Expansion of Imidazolidine-2,4-dione PERK Inhibitor Series

The approximately 5.7-fold potency advantage conferred by the 6-(trifluoromethyl)nicotinoyl group over other N-acyl substituents in the imidazolidine-2,4-dione series [1] makes this compound a critical reference standard for medicinal chemistry teams optimizing PERK inhibitors within this scaffold class. Procurement of this compound enables direct benchmarking of newly synthesized analogs in biochemical PERK assays, providing a consistent potency anchor for SAR tables and patent exemplification.

UPR Pathway Dissection in Neurodegenerative Disease Cellular Models

Given the therapeutic relevance of PERK inhibition in neurodegenerative conditions (Alzheimer's disease, Parkinson's disease, prion disorders) as disclosed in patent US20180237441A1 [1], this compound's moderate TPSA (82.6 Ų) and low molecular weight (342.3 g/mol) profile [2] position it as a candidate for cellular UPR modulation studies in neuronal cell lines (e.g., SH-SY5Y, primary cortical neurons). Researchers can use this compound to suppress PERK-mediated eIF2α phosphorylation and downstream ATF4/CHOP activation in ER stress models induced by tunicamycin or thapsigargin, with the orthogonal scaffold providing a critical complement to GSK2606414-based validation experiments [1]. Empirical confirmation of cellular PERK target engagement and cytotoxicity profiling in the specific cell system is recommended prior to procurement for this application.

In Vitro Pharmacological Tool for PERK-Dependent Tumor Biology Studies

PERK activation is implicated in tumor adaptation to hypoxic and nutrient-deprived microenvironments [1]. This compound's sub-15 nM biochemical potency against PERK [2] supports its use in in vitro cancer cell line panels (e.g., colorectal, pancreatic, breast cancer) to assess PERK dependency for proliferation under ER stress conditions. Procurement for this application is particularly justified when researchers require a PERK inhibitor with a distinct kinase selectivity profile from the extensively profiled GSK2606414 and GSK2656157 tool compounds, enabling cross-validation of PERK addiction hypotheses in specific tumor genotypes.

Quote Request

Request a Quote for 3-(1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.